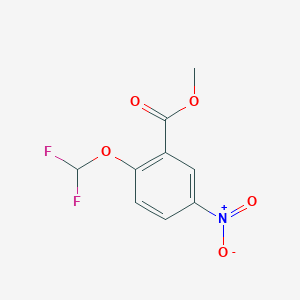

Methyl 2-(difluoromethoxy)-5-nitrobenzoate

Description

Methyl 2-(difluoromethoxy)-5-nitrobenzoate is a nitroaromatic ester characterized by a difluoromethoxy (-OCF₂H) group at position 2 and a nitro (-NO₂) group at position 5 on the benzoate backbone. These compounds are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which modulate reactivity, stability, and bioavailability .

Properties

Molecular Formula |

C9H7F2NO5 |

|---|---|

Molecular Weight |

247.15 g/mol |

IUPAC Name |

methyl 2-(difluoromethoxy)-5-nitrobenzoate |

InChI |

InChI=1S/C9H7F2NO5/c1-16-8(13)6-4-5(12(14)15)2-3-7(6)17-9(10)11/h2-4,9H,1H3 |

InChI Key |

KXPUIBVJLYJOKE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(difluoromethoxy)-5-nitrobenzoate typically involves the introduction of the difluoromethoxy group and the nitro group onto a benzoate ester. One common method involves the reaction of methyl 2-nitrobenzoate with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(difluoromethoxy)-5-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products

Reduction: Methyl 2-(difluoromethoxy)-5-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Oxidation: 2-(Difluoromethoxy)-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-(difluoromethoxy)-5-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, especially those requiring fluorinated moieties for enhanced bioactivity.

Industry: Utilized in the production of advanced materials with specific properties conferred by the difluoromethoxy and nitro groups.

Mechanism of Action

The mechanism of action of Methyl 2-(difluoromethoxy)-5-nitrobenzoate depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Physicochemical Data

Critical Notes

- Synthetic Challenges : Difluoromethoxy introduction requires precise control to avoid over-oxidation to sulfones, a common impurity in benzimidazole syntheses .

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 2-(difluoromethoxy)-5-nitrobenzoate, and how do reaction conditions impact yield and purity?

- The compound can be synthesized via electrophilic substitution or esterification. For example, bromination of methyl 5-nitrobenzoate followed by substitution with difluoromethoxy groups is a plausible route (analogous to ). One-pot reactions using catalysts like palladium may improve efficiency, but solvent choice (polar aprotic vs. ethers) and temperature control are critical to minimize side reactions (e.g., hydrolysis of the ester group) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : NMR identifies difluoromethoxy signals (split due to coupling), while NMR resolves aromatic protons. NMR confirms ester carbonyl and nitro-group effects on ring carbons.

- IR : Strong absorption bands for ester C=O (~1720 cm) and nitro groups (~1520 cm) are diagnostic.

- MS : High-resolution MS validates molecular weight (CHFNO), with fragmentation patterns distinguishing nitro and ester moieties .

Q. How does the electron-withdrawing difluoromethoxy group influence the compound’s reactivity in substitution reactions?

- The difluoromethoxy group deactivates the aromatic ring, directing electrophiles to meta/para positions relative to itself. However, the nitro group at position 5 further deactivates the ring, making nucleophilic substitutions (e.g., reduction of nitro to amine) require harsh conditions like LiAlH or catalytic hydrogenation .

Advanced Research Questions

Q. What challenges arise in optimizing catalytic systems for selective reduction of the nitro group in this compound?

- Competing reduction of the ester group or difluoromethoxy moiety can occur. Catalysts like Pd/C or Raney Ni under controlled H pressure (1–3 atm) may favor nitro reduction. Solvent choice (e.g., ethanol vs. THF) and pH adjustments (acidic for protonation) can suppress side reactions. Monitoring via TLC or in-situ FTIR is recommended .

Q. How can contradictory data on the stability of this compound under aqueous conditions be resolved?

- Hydrolysis of the ester group is pH-dependent. In acidic conditions, the ester hydrolyzes to the carboxylic acid, while alkaline conditions may degrade the difluoromethoxy group. Accelerated stability studies (40°C/75% RH) with HPLC tracking can quantify degradation products. Computational models (e.g., DFT) may predict hydrolysis pathways .

Q. What methodologies are used to study the environmental fate of this compound in soil and water systems?

- Photolysis : UV-Vis spectroscopy assesses nitro group degradation under simulated sunlight.

- Biodegradation : Microbial assays with soil slurries monitor metabolite formation (e.g., 5-nitrobenzoic acid).

- LC-MS/MS : Quantifies trace residues and identifies transformation products, such as amine derivatives from nitro reduction .

Q. How does this compound interact with enzymes in biochemical assays?

- The nitro group can act as a redox-active probe in enzyme inhibition studies. For example, it may interfere with cytochrome P450 activity by binding to heme iron. Competitive inhibition assays (e.g., IC determination) with fluorogenic substrates (e.g., 7-ethoxyresorufin) can quantify inhibition potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.